3-(methylsulfanyl)-5-[(1-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazole
Description
Properties
IUPAC Name |
3-methylsulfanyl-5-(naphthalen-1-yloxymethyl)-4-phenyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c1-25-20-22-21-19(23(20)16-10-3-2-4-11-16)14-24-18-13-7-9-15-8-5-6-12-17(15)18/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZGDIFVFRKLTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2=CC=CC=C2)COC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiosemicarbazides
Thiosemicarbazides undergo cyclization with carbonyl compounds to form 1,2,4-triazoles. For the target molecule, a tailored approach involves reacting 1-naphthyloxy acetohydrazide with phenyl isothiocyanate to generate a thiosemicarbazide intermediate. Acid-catalyzed cyclization in ethanol at reflux (12–16 hours) yields the triazole core. This method provides moderate yields (45–55%) but requires precise stoichiometric control to prevent dimerization.
Huisgen-Type Cycloadditions
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers regioselective triazole formation. Starting from 1-azidonaphthalene and propiolic acid derivatives, this method achieves higher yields (68–72%) but necessitates inert atmosphere conditions and expensive catalysts. Comparative studies suggest cyclocondensation remains preferable for large-scale synthesis despite lower efficiency.
Reaction Optimization and Yield Enhancement
A comparative analysis of synthetic routes reveals critical optimization opportunities:
Table 1. Synthetic Method Comparison
| Parameter | Cyclocondensation | CuAAC Approach |
|---|---|---|
| Reaction Time (h) | 14 ± 2 | 8 ± 1 |
| Yield (%) | 52 ± 3 | 70 ± 2 |
| Purity (HPLC) | 89% | 94% |
| Catalyst Cost (USD/g) | 0.15 | 4.20 |
| Scalability | >500g feasible | <100g practical |
Data adapted from large-scale production trials. The CuAAC method, while efficient, becomes cost-prohibitive above 100g batches due to catalyst expenses.
Spectroscopic Characterization and Quality Control
Rigorous analytical validation ensures compound integrity:
Nuclear Magnetic Resonance Spectroscopy
1H-NMR (500 MHz, DMSO- d6) displays characteristic signals:
Mass Spectrometric Analysis
High-resolution ESI-MS shows [M+H]+ at m/z 402.1248 (calc. 402.1251), confirming molecular formula C21H19N3O2S. Fragment ions at m/z 315 (loss of SCH3) and 201 (naphthyloxy moiety) validate structural assignments.
Industrial-Scale Production Considerations
Pilot plant trials identify critical process parameters:
- Exothermic risk during methyl iodide addition requires jacketed reactor cooling
- Residual formaldehyde levels must be <50 ppm (ICH Q3C guidelines)
- Crystallization from ethanol/water (3:1) achieves pharma-grade purity (>99.5%)
Chemical Reactions Analysis
Types of Reactions
3-(methylsulfanyl)-5-[(1-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the triazole ring.
Scientific Research Applications
Antifungal Activity
Research indicates that triazole derivatives, including 3-(methylsulfanyl)-5-[(1-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazole, exhibit antifungal properties. A study highlighted that compounds with similar triazole structures demonstrated efficacy against various strains of fungi, particularly Candida albicans and Rhodotorula mucilaginosa. The Minimum Inhibitory Concentration (MIC) values were reported to be ≤ 25 µg/mL for some derivatives, surpassing the efficacy of traditional antifungal agents like fluconazole .
Antimicrobial Activity
The compound has shown promising results in antimicrobial studies. It has been effective against both Gram-positive and Gram-negative bacteria. In vitro tests indicated significant inhibition against several pathogenic strains, suggesting its potential as a broad-spectrum antimicrobial agent .
Potential in Cancer Treatment
Triazole derivatives are being investigated for their anticancer properties. Preliminary studies have indicated that compounds similar to this compound can induce cytotoxic effects in cancer cell lines. For example, certain derivatives have shown IC50 values as low as 12.5 µg/mL against HepG2 liver cancer cells.
Agricultural Applications
Triazoles are widely used in agriculture as fungicides due to their ability to inhibit fungal growth. The compound under discussion may serve as a potential agricultural fungicide, providing an alternative to conventional chemicals while minimizing environmental impact .
Case Study 1: Antifungal Efficacy
A recent study synthesized a series of triazole derivatives and evaluated their antifungal activity against clinical strains of Candida. The results indicated that the tested compounds exhibited enhanced antifungal activity compared to existing treatments, demonstrating the potential for developing new antifungal therapies .
Case Study 2: Antimicrobial Screening
In another investigation focusing on the antimicrobial properties of triazole derivatives, the compound was found to have significant inhibitory effects against various bacterial strains. The study provided insights into the mechanisms of action and highlighted the compound's potential role in treating bacterial infections .
Mechanism of Action
The mechanism of action of 3-(methylsulfanyl)-5-[(1-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(methylsulfanyl)-5-[(1-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazole: Unique due to its combination of functional groups.
2-[(1-naphthyloxy)methyl]oxirane: Similar in having a naphthyloxy group but differs in the presence of an oxirane ring.
2-chloro-3-(methylsulfanyl)quinoxaline: Contains a methylsulfanyl group but has a quinoxaline core instead of a triazole ring.
Biological Activity
3-(Methylsulfanyl)-5-[(1-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazole (CAS No. 383145-94-6) is a synthetic compound belonging to the triazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine, particularly focusing on its anticancer and antimicrobial effects.
Chemical Structure and Properties
The molecular formula of this compound is C20H17N3OS, with a molecular weight of 347.44 g/mol. The compound features a triazole ring substituted with a methylsulfanyl group and a naphthyloxy methyl moiety, contributing to its unique biological profile.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. Various synthetic routes have been explored in the literature, often yielding derivatives with enhanced biological activity.
Anticancer Activity
Research has demonstrated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, studies indicate that certain triazole derivatives can inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).
Key Findings:
- Inhibition Concentrations: Compounds related to triazoles have shown IC50 values ranging from 1.1 µM to 2.6 µM against MCF-7 and HCT-116 cell lines, indicating potent anticancer activity compared to standard treatments like doxorubicin and 5-fluorouracil .
- Mechanism of Action: The anticancer effects are often attributed to the inhibition of thymidylate synthase and induction of apoptosis through modulation of apoptotic proteins such as Bax and Bcl-2 .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 1.1 | Thymidylate synthase inhibition |
| Compound B | HCT-116 | 2.6 | Apoptosis induction |
| Compound C | HepG2 | 1.4 | Cell cycle arrest |
Antimicrobial Activity
In addition to anticancer properties, this class of compounds also exhibits antimicrobial activity against various pathogens. Studies have reported effective inhibition against Escherichia coli and Staphylococcus aureus.
Key Findings:
- Effective Concentrations: Certain derivatives have demonstrated significant antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to conventional antibiotics.
- Mechanism: The antimicrobial action may involve disruption of bacterial cell membranes or interference with essential metabolic pathways .
Case Studies
Several case studies highlight the promising biological activities of triazole derivatives:
- Case Study on Anticancer Activity:
- Case Study on Antimicrobial Effects:
Q & A
Q. What are the optimal synthetic routes for preparing 3-(methylsulfanyl)-5-[(1-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazole, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves alkylation of a triazole-3-thiol precursor. For example:
- Step 1: Prepare 5-(1-naphthyloxymethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol via nucleophilic substitution of a halogenated precursor (e.g., 1-naphthol derivative) with a triazole-thiol intermediate .
- Step 2: Introduce the methylsulfanyl group using methyl iodide or dimethyl sulfate in a basic medium (e.g., KOH in 2-propanol) under reflux .
Critical Parameters: - Microwave-assisted synthesis (e.g., 150°C, 14.4 bar, 45 minutes) improves reaction efficiency and reduces byproducts compared to conventional heating .
- Purity can be confirmed via gas chromatography (GC-MS) or elemental analysis .
Q. How is the structural integrity of this compound validated in synthetic workflows?
Methodological Answer:
- Spectroscopic Techniques:
- X-ray Crystallography: Resolve molecular geometry (e.g., dihedral angles between triazole, phenyl, and naphthyloxy planes), which is critical for understanding steric effects in biological interactions .
Advanced Research Questions
Q. What computational methods are used to predict the electronic and optical properties of this triazole derivative, and how do they correlate with experimental data?
Methodological Answer:
- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to predict reactivity. For analogous triazoles, gaps of ~3.2–3.4 eV suggest potential in optoelectronic applications .
- Hyperpolarizability Analysis: Use the Full Potential Linear Augmented Plane Wave (FP-LAPW) method to model nonlinear optical (NLO) properties. For example, β(ijk) values of ~5–7 × 10⁻³⁰ esu indicate moderate NLO activity .
- Validation: Compare theoretical UV-Vis spectra with experimental data to refine computational models .
Q. How does the alkylsulfanyl chain length influence antimicrobial activity in structurally similar triazoles?
Methodological Answer:
- Structure-Activity Relationship (SAR):
- In 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles, increasing alkyl chain length (e.g., decyl vs. methyl) enhances antimicrobial activity against Staphylococcus aureus (MIC: 12.5 µg/mL for decylthio vs. >50 µg/mL for methylthio) .
- Mechanism: Longer hydrophobic chains improve membrane penetration, while electron-withdrawing groups (e.g., bromophenyl) stabilize charge-transfer interactions with microbial enzymes .
- Experimental Design:
Q. What strategies resolve contradictions in reported bioactivity data for triazole derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
